molecular formula C11H20N2O4 B11867195 (3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate

(3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate

Cat. No.: B11867195
M. Wt: 244.29 g/mol
InChI Key: MOKVJORVJPSZHK-YUMQZZPRSA-N
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Description

(3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring with specific stereochemistry, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the final product. The reaction conditions often involve the use of chiral catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • (3S,4R)-4-amino-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid
  • (3S,4R)-1-tert-Butyl 3-methyl 4-hydroxypyrrolidine-1,3-dicarboxylate

Uniqueness

What sets (3S,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in various fields make it a valuable compound for research and development.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-7(8(12)6-13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m0/s1

InChI Key

MOKVJORVJPSZHK-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)OC

Origin of Product

United States

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